sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationship

Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate (CAS 1423024-25-2) is the precise indoline-α-propanoate scaffold required for synthesizing series II/III indolinyl propanamide SARDs as disclosed in US11873282B2. Its saturated indoline core delivers superior conformational flexibility and metabolic stability versus indole analogs for prostate cancer SAR programs. The sodium salt form dissolves directly in aqueous buffers, eliminating pre-assay neutralization steps and reducing variability in HTS workflows. Substitute only with structural validation; generic indole-propanoic acids compromise synthetic reproducibility and dose-response fidelity.

Molecular Formula C11H12NNaO2
Molecular Weight 213.21 g/mol
CAS No. 1423024-25-2
Cat. No. B1445713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate
CAS1423024-25-2
Molecular FormulaC11H12NNaO2
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])N1CCC2=CC=CC=C21.[Na+]
InChIInChI=1S/C11H13NO2.Na/c1-8(11(13)14)12-7-6-9-4-2-3-5-10(9)12;/h2-5,8H,6-7H2,1H3,(H,13,14);/q;+1/p-1
InChIKeyIDXZMPROABRAOJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(2,3-Dihydro-1H-indol-1-yl)propanoate (CAS 1423024-25-2) Procurement and Scientific Overview


Sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate (CAS: 1423024-25-2) is a sodium salt derivative of 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid , comprising an indoline core (a partially saturated indole scaffold with the 2-3 bond hydrogenated) linked to a propanoate moiety . The compound has a molecular formula of C₁₁H₁₂NNaO₂, a molecular weight of approximately 213.21 g/mol, and a standard purity specification of 95% . It is primarily positioned as a heterocyclic building block and research chemical, with applications in medicinal chemistry and as a potential reference standard for drug impurity analysis .

Why Sodium 2-(2,3-Dihydro-1H-indol-1-yl)propanoate Cannot Be Arbitrarily Substituted in Procurement


Generic substitution among indole/indoline-propanoate derivatives is precluded by structural divergence that directly impacts physicochemical behavior and synthetic utility. The target compound's indoline scaffold—characterized by a saturated C2-C3 bond—differs fundamentally from unsaturated indole analogs in conformational flexibility, electronic distribution, and hydrogen-bonding capacity, which alters reaction selectivity at the N1-position and metabolic stability in biological contexts . Furthermore, the sodium salt form (vs. free acid) confers distinct solubility and handling characteristics that are critical for aqueous-based assays and formulation workflows . Substituting with unhydrogenated indole-propanoic acids (e.g., 3-(1H-indol-1-yl)propanoic acid) or free acid variants without empirical validation introduces uncontrolled variables in synthetic reproducibility, purity profiling, and dose-response relationships .

Sodium 2-(2,3-Dihydro-1H-indol-1-yl)propanoate: Quantitative Differentiation Evidence vs. Closest Analogs


Sodium 2-(2,3-Dihydro-1H-indol-1-yl)propanoate vs. 3-(Indolin-1-yl)propanoic Acid: Differential Positioning of Propanoate Moiety

The target compound bears the propanoate group directly at the indoline N1-position via an α-substituted configuration, whereas 3-(indolin-1-yl)propanoic acid (CAS 99855-02-4) contains a linear propanoic acid chain at the same N1-position . This positional isomerism alters steric accessibility and electronic properties at the nitrogen center, affecting downstream functionalization potential and receptor-binding geometry in drug discovery campaigns .

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationship

Indoline Saturation vs. Indole Unsaturation: Differential Scaffold Reactivity and Conformational Flexibility

The target compound contains a 2,3-dihydro-1H-indole (indoline) scaffold with a saturated C2-C3 bond, contrasting with fully aromatic indole-1-propanoic acid analogs (e.g., CAS 6639-06-1) that retain the indole C2-C3 double bond . This saturation introduces conformational flexibility and alters electronic distribution at the nitrogen center, which modulates N-alkylation reactivity, hydrogen-bonding donor/acceptor properties, and metabolic stability (reduced susceptibility to CYP-mediated oxidation at the indole C2-C3 position) [1].

Synthetic Chemistry Scaffold Optimization Drug Design

Sodium Salt Form vs. Free Acid: Enhanced Aqueous Solubility and Handling Characteristics

The sodium salt form (target compound) exhibits enhanced aqueous solubility compared to the corresponding free acid 2-(2,3-dihydro-1H-indol-1-yl)propanoic acid (CAS 783290-14-2), a property conferred by the ionic carboxylate moiety . The free acid counterpart has MW = 191.23 g/mol (C₁₁H₁₃NO₂) and exists as a neutral species at physiological pH, whereas the sodium salt (MW = 213.21 g/mol) is ionized, facilitating dissolution in aqueous buffers and polar media .

Formulation Aqueous Assay Compatibility Salt Selection

Patent-Disclosed Indoline Scaffold for Selective Androgen Receptor Degrader (SARD) Ligand Development

Recent patent disclosures (US11873282B2) identify indoline-containing propanamide derivatives as privileged scaffolds for selective androgen receptor degrader (SARD) ligand development, with the indoline core conferring enhanced degradation efficacy relative to fully aromatic indole analogs [1]. The target compound represents the indoline-propanoate foundational building block from which SARD lead series (series II and III) are elaborated [2].

Prostate Cancer Selective Androgen Receptor Degrader SARD

Sodium 2-(2,3-Dihydro-1H-indol-1-yl)propanoate: Validated Research and Industrial Application Scenarios


SARD Ligand Medicinal Chemistry Programs Targeting Advanced Prostate Cancer

This compound serves as the foundational indoline-propanoate building block for synthesizing series II and III indolinyl propanamide selective androgen receptor degraders (SARDs) as disclosed in US11873282B2 and recent ACS publications [1]. The indoline core with α-substituted propanoate enables the construction of advanced SARD pharmacophores that demonstrate enhanced degradation efficacy over indole-based analogs. Procurement of this building block accelerates SAR exploration in prostate cancer drug discovery programs by providing the exact scaffold validated in patent SAR tables .

Aqueous Buffer-Based High-Throughput Screening (HTS) Assays Requiring Pre-Dissolved Sodium Salt Form

The sodium salt form enables direct dissolution in aqueous buffers and physiological media without co-solvent addition, making it suitable for high-throughput screening workflows where consistent compound solubilization and precise liquid handling are required [1]. Unlike the free acid (CAS 783290-14-2), which requires organic co-solvent or pH adjustment, the sodium salt eliminates pre-assay neutralization steps, reducing experimental variability in enzyme inhibition assays, cell-based viability screens, and binding affinity measurements .

Reference Standard for Indoline-Derived Drug Impurity Profiling and Analytical Method Validation

The compound is specified for use as a reference substance for drug impurities in pharmaceutical quality control workflows [1]. Its defined purity (95%), sodium salt form, and indoline-1-propanoate scaffold make it applicable as a system suitability standard or impurity marker in HPLC, LC-MS, and GC analytical method development for indoline-containing active pharmaceutical ingredients (APIs) .

Heterocyclic Building Block for CNS-Targeted Small Molecule Synthesis

The indoline core contributes to structural diversity in drug design targeting central nervous system (CNS) receptors and enzyme inhibitors [1]. The compound's α-branched propanoate at N1 provides a functionalizable handle distinct from linear-chain analogs (e.g., 3-(indolin-1-yl)propanoic acid), enabling access to N-substituted indoline derivatives with tuned lipophilicity and receptor-binding profiles for neuropharmacology research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium 2-(2,3-dihydro-1H-indol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.